1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a piperazine ring via a sulfonyl group
Preparation Methods
The synthesis of 1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone typically involves multiple steps:
Starting Materials: The synthesis begins with benzo[d][1,3]dioxole and piperazine derivatives.
Reaction Steps:
Reaction Conditions: Typical conditions include the use of organic solvents like dichloromethane or acetonitrile, and bases such as triethylamine or sodium hydroxide.
Chemical Reactions Analysis
1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products depend on the specific reaction conditions but can include sulfoxides, sulfones, and various substituted piperazine derivatives.
Scientific Research Applications
1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including its role in modulating enzyme activity and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone can be compared with other compounds containing the benzo[d][1,3]dioxole moiety:
Similar Compounds: Examples include 1,3-benzodioxole-5-propanal and various benzo[d][1,3]dioxole derivatives used in medicinal chemistry.
Uniqueness: The presence of the sulfonyl-piperazine linkage in this compound distinguishes it from other benzo[d][1,3]dioxole derivatives, potentially offering unique biological activities and therapeutic potential.
Properties
IUPAC Name |
1-[4-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-13(19)17-5-7-18(8-6-17)25(20,21)10-2-9-22-14-3-4-15-16(11-14)24-12-23-15/h3-4,11H,2,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGMIAYXPRHUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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